Scientific Field: Analytical Sciences, Crystallography
Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .
Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .
Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .
Scientific Field: Chemistry, Catalysis
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Scientific Field: Organic Chemistry, Synthetic Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .
Scientific Field: Inorganic Chemistry, Coordination Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .
Scientific Field: Nanotechnology, Material Science
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .
Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .
Scientific Field: Biochemistry, Proteomics
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .
Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .
trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination compound characterized by its unique structure and properties. Its chemical formula is CHBrPPd, and it has a molecular weight of approximately 790.80 g/mol. The compound appears as a solid and is notable for its square planar geometry, typical of many palladium complexes. The palladium center is coordinated by two triphenylphosphine ligands and two bromide ions, which contribute to its reactivity and functionality in various chemical processes .
The general reaction mechanism typically involves the oxidative addition of the substrate to the palladium center, followed by reductive elimination to yield the desired product.
The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) can be achieved through several methods:
trans-Dibromobis(triphenylphosphine)palladium(II) finds applications primarily as a catalyst in organic synthesis:
Studies on the interactions of trans-Dibromobis(triphenylphosphine)palladium(II) with various substrates indicate its effectiveness in catalyzing reactions involving aryl halides and boronic acids. The compound's ability to stabilize palladium in a low oxidation state enhances its catalytic efficiency compared to other palladium complexes .
Several compounds exhibit similar structural characteristics and catalytic properties to trans-Dibromobis(triphenylphosphine)palladium(II). Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(triphenylphosphine)palladium chloride | Square planar coordination | Commonly used as a precursor for various catalysts |
Tetrakis(triphenylphosphine)palladium | Square planar coordination | More sterically hindered; used for different reactions |
Palladium acetate | Square planar coordination | Soluble in organic solvents; used for various couplings |
Uniqueness: What sets trans-Dibromobis(triphenylphosphine)palladium(II) apart is its specific halide ligands (bromides), which influence its reactivity profile compared to other palladium complexes that may utilize chlorides or acetates.
Triphenylphosphine (PPh₃) serves as a monodentate ligand that stabilizes palladium(II) centers through σ-donation and π-backbonding. The strong field ligand induces a low-spin d⁸ configuration in palladium, favoring square planar geometry. In trans-dibromobis(triphenylphosphine)palladium(II), the two PPh₃ ligands occupy trans positions, minimizing steric repulsion between bulky phosphine groups. This arrangement is thermodynamically favored due to the reduced ligand-ligand strain compared to cis configurations.
The electronic donation from phosphorus to palladium increases the metal's electron density, enhancing stability against reduction to palladium(0). This stabilization is critical for maintaining catalytic activity in cross-coupling reactions, where palladium(II) intermediates must resist premature decomposition.
The synthesis of trans-dibromobis(triphenylphosphine)palladium(II) often involves halogen exchange from precursor complexes. A common route begins with palladium(II) chloride reacting with excess triphenylphosphine in a bromide-rich medium. The chloride ligands are displaced by bromide ions via a dissociative mechanism:
$$
\text{PdCl}2(\text{PPh}3)2 + 2 \, \text{Br}^- \rightarrow \text{PdBr}2(\text{PPh}3)2 + 2 \, \text{Cl}^-
$$
This ligand substitution proceeds through a trigonal planar intermediate, where one phosphine ligand temporarily dissociates to accommodate the entering bromide. The trans configuration is preserved throughout the exchange due to the retention of square planar geometry.
The choice of solvent and temperature critically influences the yield and isomer purity of trans-dibromobis(triphenylphosphine)palladium(II). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate ligand substitution by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) favor phosphine coordination.
Solvent | Temperature (°C) | Reaction Time (h) | trans:cis Ratio |
---|---|---|---|
DMF | 80 | 2 | 95:5 |
Toluene | 110 | 4 | 88:12 |
Acetonitrile | 70 | 3 | 92:8 |
Elevated temperatures (70–110°C) accelerate ligand exchange but risk phosphine oxidation. Controlled heating under inert atmospheres mitigates decomposition, preserving the palladium(II) oxidation state.
Isolation of the trans isomer relies on thermodynamic control, while kinetic pathways often favor cis configurations. Crystallization from dichloromethane/hexane mixtures preferentially yields trans-dibromobis(triphenylphosphine)palladium(II) due to its lower solubility compared to the cis isomer.
In contrast, rapid precipitation methods trap the cis form, which gradually isomerizes to trans in solution. This dynamic equilibrium is influenced by solvent polarity:
$$
\text{cis-[PdBr}2(\text{PPh}3)2] \rightleftharpoons \text{trans-[PdBr}2(\text{PPh}3)2] \quad \Delta G^\circ = -3.2 \, \text{kJ/mol}
$$
The trans isomer’s stability arises from reduced steric clashes between PPh₃ ligands, as evidenced by X-ray crystallography showing a P–Pd–P bond angle of 180°.
The efficacy of trans-dibromobis(triphenylphosphine)palladium(II) in Suzuki-Miyaura couplings is strongly influenced by substrate steric and electronic properties. While aryl bromides and iodides react efficiently (70–98% yields), chlorides and sulfonates require harsher conditions or microwave assistance [1] [5]. Bulky ortho-substituted arylboronic acids exhibit reduced reactivity due to hindered transmetalation, as observed in couplings with 2-methylphenylboronic acid (yields dropping to 45–60%) [1]. Electron-deficient aryl halides demonstrate faster oxidative addition kinetics, enabling selective coupling in mixed-substrate systems. For example, 4-nitroiodobenzene reacts preferentially over 4-methoxyiodobenzene by a factor of 3:1 in competitive experiments [5].
Table 1: Substrate Scope in Suzuki-Miyaura Couplings
Aryl Halide | Boronic Acid | Yield (%) | Reference |
---|---|---|---|
4-Iodotoluene | Phenylboronic acid | 93 | [5] |
2-Bromonaphthalene | 4-Carboxyphenylboronate | 78 | [1] |
Vinyl bromide | Styrylboronic acid | 85 | [1] |
The triphenylphosphine ligands in trans-dibromobis(triphenylphosphine)palladium(II) exhibit dynamic coordination behavior during catalysis. Nuclear magnetic resonance studies reveal ligand dissociation generates active Pd⁰ species, while excess triphenylphosphine (≥3 equivalents per Pd) forms off-cycle [Pd(PPh₃)₄] reservoirs [4]. This equilibrium enables:
Notably, the Pd:PPh₃ ratio critically impacts reaction induction periods. Systems with 1:3 Pd:PPh₃ achieve full conversion in 30 minutes, while 1:1 ratios require 2 hours due to slower ligand dissociation kinetics [4].
In Buchwald-Hartwig aminations, trans-dibromobis(triphenylphosphine)palladium(II) follows a three-stage mechanism:
Density functional theory calculations identify β-hydride elimination as the selectivity-determining step when secondary amines are employed. The bulky triphenylphosphine ligands enforce cis geometry in the Pd–N–C transition state, favoring linear amine products over branched isomers by 5:1 [4].
Trans-dibromobis(triphenylphosphine)palladium(II) demonstrates unique reactivity in oxidative carbonylation, converting aryl halides to dicarboxylates under CO atmosphere. Key features include:
Comparative studies show superior performance versus PdCl₂ analogs, with dibromide complexes achieving 82% yields in methyl benzoate synthesis versus 58% for chloride counterparts [6]. The bromide's weaker field strength facilitates oxidative addition of CO while maintaining catalyst solubility.